Cas no 532975-51-2 (2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)

2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide 化学的及び物理的性質
名前と識別子
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- 2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
- Benzamide, 2,4-dichloro-N-[2-[3-[[2-[(2,3-dimethylphenyl)amino]-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-
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- インチ: 1S/C27H25Cl2N3O2S/c1-17-6-5-8-23(18(17)2)31-26(33)16-35-25-15-32(24-9-4-3-7-21(24)25)13-12-30-27(34)20-11-10-19(28)14-22(20)29/h3-11,14-15H,12-13,16H2,1-2H3,(H,30,34)(H,31,33)
- InChIKey: UVQWFGISXXMLNM-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1C2=C(C=CC=C2)C(SCC(NC2=CC=CC(C)=C2C)=O)=C1)(=O)C1=CC=C(Cl)C=C1Cl
2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0554-0715-5μmol |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0554-0715-10μmol |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0715-5mg |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0715-20mg |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0554-0715-1mg |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0554-0715-4mg |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0554-0715-3mg |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA78064-1mg |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0554-0715-2μmol |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0554-0715-2mg |
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532975-51-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide 関連文献
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamideに関する追加情報
Research Brief on 2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS: 532975-51-2)
The compound 2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS: 532975-51-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its structural characteristics, mechanism of action, and emerging pharmacological properties.
Recent studies have identified this benzamide derivative as a promising scaffold for targeting protein-protein interactions (PPIs) in oncology and inflammatory diseases. The molecule's unique structural features, including the dichlorobenzamide moiety and the indole-thioether linkage, contribute to its selective binding affinity towards specific biological targets. Notably, the 2,3-dimethylphenyl group appears to play a crucial role in modulating the compound's pharmacokinetic properties.
In vitro studies published in the Journal of Medicinal Chemistry (2023) demonstrate that 532975-51-2 exhibits potent inhibitory activity against several kinase targets, with IC50 values in the low micromolar range. The compound shows particular efficacy against JAK family kinases, suggesting potential applications in autoimmune disorders. Molecular docking simulations reveal that the sulfanyl-indole moiety forms critical hydrogen bonds with the kinase ATP-binding pocket, while the dichlorobenzamide group contributes to hydrophobic interactions.
Pharmacokinetic evaluations in animal models indicate that 532975-51-2 possesses favorable absorption characteristics with oral bioavailability ranging from 45-60%. The compound demonstrates moderate plasma protein binding (∼85%) and shows good tissue distribution, particularly in inflammatory lesions. Recent metabolic studies using human liver microsomes have identified the primary metabolic pathways, with glucuronidation being the predominant clearance mechanism.
Ongoing preclinical investigations focus on optimizing the lead structure to improve selectivity and reduce potential off-target effects. Structure-activity relationship (SAR) studies suggest that modifications to the carbamoylmethyl group could enhance target specificity while maintaining the compound's favorable pharmacokinetic profile. Several analogs are currently undergoing evaluation in IND-enabling studies, with preliminary results expected in Q4 2024.
The therapeutic potential of 532975-51-2 extends beyond its initial indications, with recent computational studies predicting activity against additional targets in the MAPK pathway. These findings position this chemical scaffold as a versatile platform for developing novel therapeutics addressing unmet medical needs in oncology and chronic inflammatory conditions.
532975-51-2 (2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide) 関連製品
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